molecular formula C16H16ClN3O2 B2635259 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide CAS No. 1208647-36-2

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide

Cat. No.: B2635259
CAS No.: 1208647-36-2
M. Wt: 317.77
InChI Key: XDCHYMLNNUVHOK-UHFFFAOYSA-N
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Description

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a ureido linkage, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide typically involves the following steps:

    Formation of the Ureido Linkage: The reaction between 2-chlorophenyl isocyanate and 4-aminophenyl-N-methylacetamide under controlled conditions forms the ureido linkage.

    Coupling Reaction: The intermediate product is then subjected to a coupling reaction with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-(2-chlorophenyl)ureido)phenyl)acetamide: Similar structure but lacks the N-methyl group.

    2-(4-(3-(2-bromophenyl)ureido)phenyl)-N-methylacetamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-methylacetamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-18-15(21)10-11-6-8-12(9-7-11)19-16(22)20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCHYMLNNUVHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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